molecular formula C18H22N6O4S B6579443 1-(3,4-dimethoxybenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1021119-75-4

1-(3,4-dimethoxybenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No.: B6579443
CAS No.: 1021119-75-4
M. Wt: 418.5 g/mol
InChI Key: SXBRQZVLBKXDBU-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3-methyl group at the triazolo ring and a piperazine moiety linked to a 3,4-dimethoxybenzenesulfonyl group. The triazolopyridazine scaffold is commonly associated with kinase or bromodomain inhibition, as seen in related compounds like AZD5153 (a BRD4 inhibitor) . The sulfonyl group may enhance binding interactions or metabolic stability compared to other substituents.

Properties

IUPAC Name

6-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O4S/c1-13-19-20-17-6-7-18(21-24(13)17)22-8-10-23(11-9-22)29(25,26)14-4-5-15(27-2)16(12-14)28-3/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBRQZVLBKXDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethoxybenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine, identified by its CAS number 1021119-75-4, is a synthetic compound with potential pharmacological applications. Its complex structure includes a piperazine core and a triazolo-pyridazine moiety, which are known to influence biological activity. This article provides an overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N6O4SC_{18}H_{22}N_{6}O_{4}S, with a molecular weight of 418.5 g/mol. The structural components include a sulfonyl group derived from 3,4-dimethoxybenzene, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC18H22N6O4SC_{18}H_{22}N_{6}O_{4}S
Molecular Weight418.5 g/mol
CAS Number1021119-75-4

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that compounds with similar structures often exhibit activity against specific targets such as:

  • Serotonin Receptors : Modifications in the sulfonamide moiety can enhance binding affinity towards serotonin receptor subtypes (5-HT2A and 5-HT2C) .
  • Oxidative Phosphorylation Inhibition : Similar compounds have been identified as inhibitors of oxidative phosphorylation (OXPHOS), suggesting potential anticancer properties .

Anticancer Potential

Recent studies have highlighted the potential of related compounds as OXPHOS inhibitors, showing significant cytotoxicity in cancer cell lines. For instance, compounds structurally related to the target compound exhibited IC50 values in the nanomolar range against pancreatic cancer cells .

Case Studies

  • In Vitro Studies : A study assessing the cytotoxic effects of related triazole derivatives reported that certain analogs demonstrated effective inhibition of cell proliferation in various cancer cell lines with IC50 values ranging from 0.31 µM to 9.47 µM .
  • In Vivo Studies : In animal models, compounds with similar structural features were administered to evaluate their therapeutic efficacy against tumors. Results indicated significant tumor reduction without severe side effects, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications on the piperazine and sulfonamide groups can significantly affect biological potency. For example:

  • Piperazine Substituents : Variations in the substituents on the piperazine ring have been shown to alter binding affinity and selectivity towards biological targets.
  • Sulfonamide Modifications : The presence of a sulfonamide group is critical for maintaining potency; analogs lacking this moiety often exhibit diminished activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Triazolo Ring

The 3-methyl group on the triazolo ring distinguishes this compound from analogs with alternative substituents:

  • Methoxy (AZD5153): AZD5153, a BRD4 inhibitor, features a 3-methoxy group. AZD5153 exhibits sub-nanomolar BRD4 inhibition (IC₅₀ = 0.02 nM) and potent tumor growth suppression in vivo .
  • Trifluoromethyl (Vitas-M STK651245) : A trifluoromethyl group increases lipophilicity and metabolic resistance, which may improve bioavailability but reduce solubility .

Key Insight : The 3-methyl group in the target compound balances moderate lipophilicity and steric effects, which may optimize cellular permeability without compromising solubility.

Piperazine-Linked Substituents

The 3,4-dimethoxybenzenesulfonyl group is a critical structural divergence:

  • Phenoxyethyl-piperazine (AZD5153): AZD5153’s phenoxyethyl-piperazine substituent enables bivalent binding to BRD4, doubling potency compared to monovalent inhibitors .
  • Indole ethylamine (Enamine Z1220635364) : Indole-based substituents enhance π-π stacking with hydrophobic regions of bromodomains but may reduce solubility .
  • Sulfonyl vs.

Key Insight : The 3,4-dimethoxybenzenesulfonyl group likely enhances target engagement via polar interactions while maintaining moderate solubility.

Pharmacokinetic and Physicochemical Properties

  • Solubility: The target compound’s sulfonyl group may confer better aqueous solubility than lipophilic analogs like Enamine Z1220635364. However, AZD5153’s optimized phenoxyethyl-piperazine structure achieves high solubility and oral bioavailability .

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